molecular formula C28H23O2P B14759633 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione CAS No. 1474-93-7

1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione

Cat. No.: B14759633
CAS No.: 1474-93-7
M. Wt: 422.5 g/mol
InChI Key: HIVWCBQLKSQWRO-UHFFFAOYSA-N
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Description

1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione is a chemical compound known for its unique structure and properties It belongs to the class of phosphanylidene compounds, which are characterized by the presence of a phosphorus atom double-bonded to a carbon atom

Preparation Methods

The synthesis of 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione typically involves the reaction of triphenylphosphine with a suitable precursor. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone to form the desired phosphanylidene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, facilitating the formation of the ylide intermediate. This intermediate then reacts with the carbonyl compound to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of phosphine-based drugs with anticancer or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes and influencing their reactivity. It can also participate in redox reactions, where it undergoes oxidation or reduction to modulate the activity of enzymes or other biological molecules. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.

Comparison with Similar Compounds

1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)butane-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications.

Properties

CAS No.

1474-93-7

Molecular Formula

C28H23O2P

Molecular Weight

422.5 g/mol

IUPAC Name

1-phenyl-2-(triphenyl-λ5-phosphanylidene)butane-1,3-dione

InChI

InChI=1S/C28H23O2P/c1-22(29)28(27(30)23-14-6-2-7-15-23)31(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H3

InChI Key

HIVWCBQLKSQWRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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